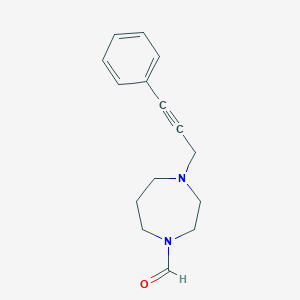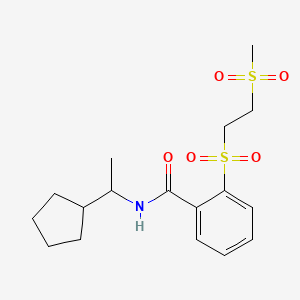![molecular formula C13H19N5O B6976151 N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine](/img/structure/B6976151.png)
N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine is a synthetic organic compound that features a triazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine typically involves multiple steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For instance, 2-ethyl-1H-1,2,3-triazole can be prepared by reacting ethyl azide with an appropriate alkyne under copper(I) catalysis (CuAAC reaction).
-
Pyridine Derivative Preparation: : The 2-methoxypyridine moiety can be synthesized by methylation of 2-hydroxypyridine using methyl iodide in the presence of a base such as potassium carbonate.
-
Coupling Reaction: : The final step involves coupling the triazole derivative with the pyridine derivative. This can be achieved through a nucleophilic substitution reaction where the triazole derivative is reacted with a halogenated ethanamine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group attached to the triazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the nitrogen atoms in the triazole ring, potentially converting it to a dihydrotriazole derivative. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
-
Substitution: : The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. For example, reacting with a strong nucleophile like sodium hydride can replace the methoxy group with a different substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of a substituted pyridine derivative.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may serve as a ligand in the study of enzyme interactions, particularly those involving nitrogen-containing heterocycles. Its ability to bind to specific enzymes can be exploited in biochemical assays and drug discovery.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit antimicrobial, antifungal, or anticancer activities due to its structural similarity to other bioactive triazole and pyridine derivatives.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can impart desirable characteristics like increased stability or reactivity.
Mechanism of Action
The mechanism by which N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxypyridin-4-yl)-N-(1H-1,2,3-triazol-4-yl)methanamine
- N-(1H-1,2,3-triazol-4-ylmethyl)-1-(2-methoxypyridin-4-yl)ethanamine
Uniqueness
N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine is unique due to the presence of the ethyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity compared to similar compounds, potentially resulting in distinct pharmacological profiles.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[(2-ethyltriazol-4-yl)methyl]-1-(2-methoxypyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-4-18-16-9-12(17-18)8-15-10(2)11-5-6-14-13(7-11)19-3/h5-7,9-10,15H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXCMSGDSPTNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)CNC(C)C2=CC(=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-ethyltriazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B6976071.png)
![N-[2-[(1-cyclopropylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide](/img/structure/B6976084.png)
![1-(4-bromo-2-morpholin-4-ylphenyl)-N-[(2-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976088.png)
![5-[(2-Ethyltriazol-4-yl)methylamino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B6976095.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-fluoronaphthalen-1-yl)ethanamine](/img/structure/B6976100.png)
![1-(2-ethyltriazol-4-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B6976107.png)

![Methyl 2-[5-methoxy-2-[(2-methylcyclopropanecarbonyl)sulfamoyl]phenyl]acetate](/img/structure/B6976117.png)
![1-[1-(4-bromophenyl)pyrazol-4-yl]-N-[(2-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976122.png)

![1-[1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperidin-2-yl]cyclopropan-1-ol](/img/structure/B6976146.png)

![N-[6-(dimethylamino)pyrimidin-4-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6976161.png)
![N-[2-(6-bromo-7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B6976184.png)
